molecular formula C5H10N2 B13457533 1,2-Dimethyl-4,5-dihydro-1H-imidazole CAS No. 4814-91-9

1,2-Dimethyl-4,5-dihydro-1H-imidazole

Cat. No.: B13457533
CAS No.: 4814-91-9
M. Wt: 98.15 g/mol
InChI Key: QEIHVTKMBYEXPZ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a partially saturated ring, making it a 4,5-dihydro derivative. It is known for its versatility and utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert it back to its fully saturated form, 1,2-dimethylimidazoline.

    Substitution: The methyl groups and hydrogen atoms on the ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various imidazole derivatives with different oxidation states.

    Reduction Products: Fully saturated imidazoline derivatives.

    Substitution Products: A wide range of substituted imidazoles with different functional groups.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity and disruption of microbial cell membranes .

Comparison with Similar Compounds

    1,2-Dimethylimidazole: This compound is fully unsaturated and lacks the 4,5-dihydro characteristic.

    4,5-Dimethylimidazole: Similar structure but with methyl groups at different positions.

    2-Methylimidazole: Contains only one methyl group at the 2 position.

Uniqueness: 1,2-Dimethyl-4,5-dihydro-1H-imidazole is unique due to its partially saturated ring, which imparts different chemical reactivity and biological activity compared to fully unsaturated imidazoles.

Properties

CAS No.

4814-91-9

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1,2-dimethyl-4,5-dihydroimidazole

InChI

InChI=1S/C5H10N2/c1-5-6-3-4-7(5)2/h3-4H2,1-2H3

InChI Key

QEIHVTKMBYEXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN1C

Origin of Product

United States

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